molecular formula C19H21N3O2S B11061387 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B11061387
M. Wt: 355.5 g/mol
InChI Key: TTYSLXASDDCMQD-UHFFFAOYSA-N
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Description

2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached through thiolation reactions.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and sulfanyl group play crucial roles in its reactivity and interactions with biological molecules. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-Cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide
  • 2-{[3-Cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
  • 2-{[3-Cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Uniqueness

The uniqueness of 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide lies in its specific combination of functional groups and its potential applications. The presence of the cyano group, methoxymethyl group, and sulfanyl group in the same molecule provides unique reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C19H21N3O2S/c1-4-14-5-7-16(8-6-14)22-18(23)12-25-19-17(10-20)15(11-24-3)9-13(2)21-19/h5-9H,4,11-12H2,1-3H3,(H,22,23)

InChI Key

TTYSLXASDDCMQD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=C2C#N)COC)C

Origin of Product

United States

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